molecular formula C26H17Br3N2O4S B11538477 2,4-dibromo-6-[(E)-({4-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol

2,4-dibromo-6-[(E)-({4-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol

Cat. No.: B11538477
M. Wt: 693.2 g/mol
InChI Key: WDVIRVNGPYOVKZ-UHFFFAOYSA-N
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Description

2,4-DIBROMO-6-[(E)-[(4-{4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}PHENYL)IMINO]METHYL]PHENOL is a complex organic compound characterized by its multiple bromine atoms and phenolic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-[(4-{4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}PHENYL)IMINO]METHYL]PHENOL typically involves multiple steps, starting with the bromination of phenolic compounds. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the addition of bromine atoms to the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of bromine and other reagents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-[(4-{4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}PHENYL)IMINO]METHYL]PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted phenols and derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-DIBROMO-6-[(E)-[(4-{4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}PHENYL)IMINO]METHYL]PHENOL has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-[(4-{4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}PHENYL)IMINO]METHYL]PHENOL involves its interaction with various molecular targets and pathways. The compound’s phenolic groups can participate in redox reactions, while the imine groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromophenol: A simpler compound with two bromine atoms and one phenolic group.

    3,5-Dibromo-2-hydroxybenzaldehyde: Contains two bromine atoms and an aldehyde group.

    2,6-Dibromo-4-nitrophenol: Features two bromine atoms and a nitro group.

Uniqueness

2,4-DIBROMO-6-[(E)-[(4-{4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}PHENYL)IMINO]METHYL]PHENOL is unique due to its complex structure, which includes multiple bromine atoms, phenolic groups, and imine linkages.

Properties

Molecular Formula

C26H17Br3N2O4S

Molecular Weight

693.2 g/mol

IUPAC Name

2,4-dibromo-6-[[4-[4-[(5-bromo-2-hydroxyphenyl)methylideneamino]phenyl]sulfonylphenyl]iminomethyl]phenol

InChI

InChI=1S/C26H17Br3N2O4S/c27-18-1-10-25(32)16(11-18)14-30-20-2-6-22(7-3-20)36(34,35)23-8-4-21(5-9-23)31-15-17-12-19(28)13-24(29)26(17)33/h1-15,32-33H

InChI Key

WDVIRVNGPYOVKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)S(=O)(=O)C3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)Br)Br)O

Origin of Product

United States

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